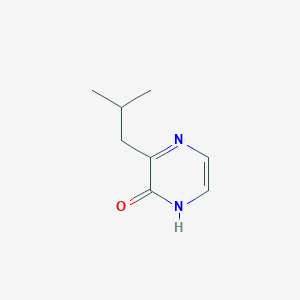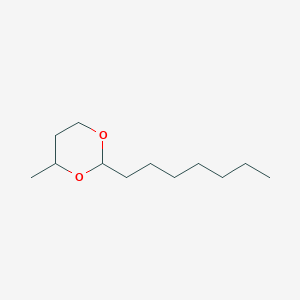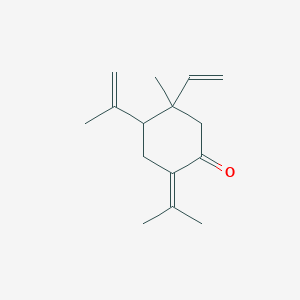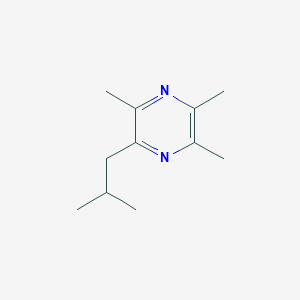
3-Isobutyl-2(1H)-pyrazinone
Vue d'ensemble
Description
3-Isobutyl-2-methoxypyrazine (also known as 2-Isobutyl-3-methoxypyrazine or Grindstaff pyrazine) is a methoxypyrazine . It is very similar to isopropyl methoxy pyrazine, except that the alkyl side-group contains an isobutyl group attached to the carbon alpha to the methoxy sidegroup instead of an isopropyl side-group at that same carbon position . This compound belongs to the class of organic compounds known as methoxypyrazines, which are pyrazines containing a methoxyl group attached to the pyrazine ring .
Synthesis Analysis
The metabolic pathway of 3-alkyl-2-methoxypyrazines (MPs) in grape remains largely unclear except for the final step . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method . The IBMP concentration of grape treated with DCIP was significantly increased at maturity in both years .
Molecular Structure Analysis
The molecular formula of 3-Isobutyl-2-methoxypyrazine is C9H14N2O . The molecular weight is 166.22 g/mol .
Chemical Reactions Analysis
The biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP) involves several steps. It is synthesized by an O-methyltransferase, via a methylation step, from a non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP) . The relative expression levels of VvOMT1 and VvOMT3 in berry skin were positively correlated with the IBMP accumulation .
Physical And Chemical Properties Analysis
3-Isobutyl-2-methoxypyrazine is a liquid . The experimental boiling point is 60 °C / 2 mm Hg (245.7757 °C / 760 mmHg) .
Applications De Recherche Scientifique
Élimination du vin
La 3-isobutyl-2-méthoxypyrazine (IBMP), une variante de la 3-isobutyl-2(1H)-pyrazinone, est la méthoxypyrazine la plus répandue issue du raisin. Elle peut contribuer aux arômes et saveurs de poivron vert, végétatifs et herbacés des vins . Cependant, à des concentrations élevées, cet odorant puissant peut masquer les arômes fruités et floraux souhaitables dans le vin et peut être considéré comme un défaut . Une nouvelle méthode de remédiation pour les vins présentant des niveaux élevés d'IBMP a été testée en utilisant des polymères magnétiques . Ces polymères, préparés de la même manière que les polymères ordinaires mais avec l'incorporation de nanoparticules d'oxyde de fer comme substrats magnétiques, se sont avérés avoir éliminé plus de 40 % de l'IBMP présent dans le vin modèle enrichi et le vin blanc en dix minutes .
Modification par la technique de l'assemblage
Des interactions sensorielles existent entre les 3-alkyl-2-méthoxypyrazines et divers composés volatils dans les vins . Dans une étude, l'assemblage binaire de vins de Cabernet Franc contenant des niveaux élevés de MP et de trois vins rouges mono-variétaux avec deux proportions a été réalisé après fermentation . Les résultats ont montré que les vins assemblés présentaient une intensité plus faible de 'poivron vert', en particulier les échantillons de CFC assemblés par des vins de Cabernet Sauvignon avec une concentration encore plus élevée de 3-isobutyl-2-méthoxypyrazine (IBMP) . Cette technique d'assemblage fournit une théorie scientifique sur la modification sensorielle de l'IBMP .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-Isobutyl-2(1h)-pyrazinon, also known as 2-Isobutyl-3-methoxypyrazine, is Epididymal-specific lipocalin-9 . This protein is involved in the transport of small hydrophobic molecules such as steroids, retinoids, and lipids.
Mode of Action
It is known to interact with its target, epididymal-specific lipocalin-9
Biochemical Pathways
It is known that the compound is a methoxypyrazine, a class of compounds that contain a methoxyl group attached to the pyrazine ring . Methoxypyrazines are known to contribute to the aroma of several plant-based foods .
Result of Action
It is known to have a powerful scent and is often used in fragrances and cleaners . It is also a contributor to the aroma of several plant-based foods .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Isobutyl-2(1h)-pyrazinon. For instance, it has been noted that the compound is produced by some plants and is also seen to be produced in some forms of blue-green algae . .
Analyse Biochimique
Biochemical Properties
3-Isobutyl-2(1h)-pyrazinon interacts with various enzymes and proteins. For instance, it is synthesized by an O-methyltransferase, via a methylation step, from a non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP) . The enzyme NbOMT1, which encodes an O-methyltransferase, was found to influence the accumulation of 3-Isobutyl-2(1h)-pyrazinon in Nicotiana benthamiana .
Cellular Effects
It is known that the compound can influence the aroma phenotype of certain plants, which suggests that it may have an impact on cellular metabolic processes .
Molecular Mechanism
The molecular mechanism of 3-Isobutyl-2(1h)-pyrazinon involves its interaction with the enzyme O-methyltransferase. This enzyme catalyzes the methylation of 3-isobutyl-2-hydroxypyrazine (IBHP) to produce 3-Isobutyl-2(1h)-pyrazinon .
Temporal Effects in Laboratory Settings
It is known that the compound is a volatile organic compound (VOC), suggesting that its effects may change over time due to volatility .
Metabolic Pathways
The metabolic pathway of 3-Isobutyl-2(1h)-pyrazinon involves the enzyme O-methyltransferase, which catalyzes the methylation of 3-isobutyl-2-hydroxypyrazine (IBHP) to produce 3-Isobutyl-2(1h)-pyrazinon .
Transport and Distribution
It is known that the compound is a volatile organic compound (VOC), suggesting that it may be transported and distributed through the air .
Subcellular Localization
Given its volatile nature, it is likely to be found in the cytoplasm or other compartments where volatile compounds are typically localized .
Propriétés
IUPAC Name |
3-(2-methylpropyl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h3-4,6H,5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLZGLIOVZJBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341492 | |
| Record name | 3-isobutyl-2(1h)-pyrazinon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25680-53-9 | |
| Record name | 3-isobutyl-2(1h)-pyrazinon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















